[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)

Catalog No.
S1519802
CAS No.
18498-01-6
M.F
C26H24Cl2CoP2
M. Wt
528.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(I...

CAS Number

18498-01-6

Product Name

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)

IUPAC Name

dichlorocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane

Molecular Formula

C26H24Cl2CoP2

Molecular Weight

528.3 g/mol

InChI

InChI=1S/C26H24P2.2ClH.Co/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2

InChI Key

SYTWXWRJCLAZFP-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Co]Cl

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Co+2]

Regio- and Stereoselective Intermolecular Enyne Coupling

Co(dppe)Cl2 serves as a catalyst for regioselective and stereoselective intermolecular enyne coupling reactions. These reactions involve the formation of a carbon-carbon bond between an alkyne and an alkene, often with specific control over the location and orientation of the newly formed bond. This allows for the targeted synthesis of complex organic molecules with desired properties, making it valuable in organic synthesis research [].

Cross-Coupling Reactions

Co(dppe)Cl2 can also catalyze cross-coupling reactions between alkyl halides (molecules containing a carbon-halogen bond) and aryl Grignard reagents (compounds containing an aromatic ring bonded to magnesium). These reactions are essential for forming carbon-carbon bonds between different types of organic molecules, enabling the construction of diverse organic structures with defined functionalities [].

Hydrovinylation of Styrene

Hydrovinylation reactions involve the addition of a vinyl group (CH=CH2) to an unsaturated molecule. Co(dppe)Cl2 demonstrates catalytic activity in the hydrovinylation of styrene, which is a key intermediate in the production of various polymers and other industrial chemicals [].

Tandem Radical Cyclization and Cross-Coupling

This approach utilizes Co(dppe)Cl2 as a catalyst to achieve a cascade reaction involving both radical cyclization (formation of a ring through radical intermediates) and cross-coupling (formation of a carbon-carbon bond between different molecules). This single-step process allows for the efficient synthesis of complex cyclic molecules, streamlining reaction steps and enhancing synthetic efficiency [].

The compound [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II), with the chemical formula C26H24Cl2CoP2C_{26}H_{24}Cl_2CoP_2 and a molecular weight of approximately 528.26 g/mol, is an organometallic complex featuring cobalt as the central metal ion coordinated to two bis(diphenylphosphino)ethane ligands and two chloride ions. This structure contributes to its unique electronic and steric properties, making it a subject of interest in various chemical and biological applications.

Typical of transition metal complexes. These include:

  • Ligand substitution reactions: The chloride ions can be replaced by other ligands, such as phosphines or amines, leading to new cobalt complexes.
  • Redox reactions: The cobalt center can undergo oxidation or reduction, altering its oxidation state and reactivity.
  • Catalytic reactions: This compound can act as a catalyst in various organic transformations, including cross-coupling reactions and polymerizations.

The synthesis of [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) typically involves the following steps:

  • Preparation of ligands: The ligand 1,2-bis(diphenylphosphino)ethane is synthesized from diphenylphosphine through a series of reactions involving ethylene.
  • Metal complexation: Cobalt(II) chloride is reacted with the prepared ligand in a suitable solvent (often dichloromethane or ethanol), leading to the formation of the cobalt complex.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) has several applications:

  • Catalysis: It serves as a catalyst in various organic reactions, including cross-coupling and polymerization processes.
  • Material Science: The compound is explored for its potential use in developing new materials with specific electronic properties.
  • Biological Research: Its potential antitumor activity makes it a candidate for further research in cancer therapeutics.

Interaction studies involving [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) have shown that it can bind to biological macromolecules like proteins and nucleic acids. Techniques such as spectroscopy (e.g., NMR and UV-Vis) have been employed to explore these interactions. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

Several compounds share structural similarities with [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II). Below is a comparison highlighting their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)Nickel center with bis(diphenylphosphino)ethane ligandsOften used in Kumada coupling reactions
[1,2-Bis(diphenylphosphino)ethane]dichloroplatinum(II)Platinum center with similar ligand arrangementKnown for significant antitumor activity
Diiodo(bis(diphenylphosphino)ethane)cobalt(II)Iodine substituents instead of chloridesExhibits different reactivity due to halide variation

These compounds demonstrate variations in metal centers and ligand types, affecting their reactivity, stability, and biological activity compared to [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II). Each compound's unique characteristics make them suitable for specific applications within catalysis and medicinal chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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